6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine
Overview
Description
6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group and a piperidine ring
Biochemical Analysis
Biochemical Properties
6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain protein kinases, which are crucial for cell signaling pathways . The nature of these interactions involves binding to the active sites of the enzymes, thereby inhibiting their activity. This inhibition can lead to alterations in cellular processes and functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the PI3K-Akt signaling pathway, which is essential for cell growth and survival. Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of specific enzymes, such as protein kinases, by binding to their active sites . This binding prevents the enzymes from catalyzing their respective reactions, leading to a cascade of effects on cellular processes. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular behavior, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism . The compound can affect metabolic flux and alter the levels of various metabolites. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to changes in the pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. For example, it has been observed to accumulate in the cytoplasm and nucleus, where it can exert its effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it has been shown to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression and cell cycle regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Substitution with Piperidine: The piperidine ring is introduced via nucleophilic substitution reactions. This can be achieved by reacting the pyrimidine derivative with piperidine under reflux conditions in the presence of a suitable solvent like ethanol or acetonitrile.
Methylation: The final step involves the methylation of the pyrimidine ring, which can be carried out using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are performed under reflux conditions in solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Reduced derivatives with altered electronic properties.
Substitution: Substituted pyrimidine derivatives with diverse functional groups.
Scientific Research Applications
6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)pyrimidin-4-amine: Lacks the methyl group, which may affect its binding affinity and biological activity.
6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride: A salt form that may have different solubility and stability properties.
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-nitrophenyl)sulfonyl)piperidine-4-carboxamide: A more complex derivative with additional functional groups that may enhance its biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its electronic properties, binding affinity, and overall biological activity. The presence of both the piperidine and pyrimidine rings, along with the methyl group, provides a distinct chemical scaffold that can be further modified for various applications.
Properties
IUPAC Name |
6-methyl-N-piperidin-4-ylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-8-6-10(13-7-12-8)14-9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDSIWFKRJJSHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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